molecular formula C13H4Cl3F5O B14415676 Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,5-trichlorophenoxy)methyl)- CAS No. 87002-05-9

Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,5-trichlorophenoxy)methyl)-

Cat. No.: B14415676
CAS No.: 87002-05-9
M. Wt: 377.5 g/mol
InChI Key: PNCWRXHBYOYTRV-UHFFFAOYSA-N
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Description

Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,5-trichlorophenoxy)methyl)- is a complex organic compound characterized by the presence of multiple halogen atoms. This compound is notable for its unique structure, which includes both fluorine and chlorine atoms attached to a benzene ring. The presence of these halogens imparts distinct chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,5-trichlorophenoxy)methyl)- typically involves a multi-step process. One common method includes the halogenation of a benzene derivative followed by the introduction of the trichlorophenoxy group. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired substitution reactions occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and controlled environments to manage the reactivity of the halogens. The production process must also include purification steps to isolate the desired compound from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,5-trichlorophenoxy)methyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove halogen atoms or reduce other functional groups.

    Substitution: Halogen atoms can be replaced with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions can produce derivatives with different functional groups replacing the halogens.

Scientific Research Applications

Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,5-trichlorophenoxy)methyl)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Its unique structure allows it to interact with biological molecules in specific ways, making it useful in biochemical studies.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialized materials and chemicals, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism by which Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,5-trichlorophenoxy)methyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can form specific bonds with these targets, influencing their activity and pathways. This interaction can lead to changes in cellular processes, which are the basis for its various applications.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene
  • Pentafluorobenzene
  • 2,3,4,5,6-Pentafluorotoluene
  • 2,3,4,5,6-Pentafluoroaniline

Uniqueness

What sets Benzene, 1,2,3,4,5-pentafluoro-6-((2,3,5-trichlorophenoxy)methyl)- apart from these similar compounds is the presence of both fluorine and chlorine atoms, which impart unique reactivity and stability. This dual halogenation makes it particularly versatile in various chemical reactions and applications.

Properties

CAS No.

87002-05-9

Molecular Formula

C13H4Cl3F5O

Molecular Weight

377.5 g/mol

IUPAC Name

1,2,3,4,5-pentafluoro-6-[(2,3,5-trichlorophenoxy)methyl]benzene

InChI

InChI=1S/C13H4Cl3F5O/c14-4-1-6(15)8(16)7(2-4)22-3-5-9(17)11(19)13(21)12(20)10(5)18/h1-2H,3H2

InChI Key

PNCWRXHBYOYTRV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OCC2=C(C(=C(C(=C2F)F)F)F)F)Cl)Cl)Cl

Origin of Product

United States

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